Lipophilicity Differentiation: XLogP3-AA of 3.4 Compared with Mono-Chloro and Unsubstituted Phenyl Analogs
The 3,4-dichlorophenyl substitution confers significantly higher predicted lipophilicity (XLogP3-AA = 3.4) compared with the 3-(4-chlorophenyl) analog (XLogP3-AA ≈ 2.7–3.0) and the unsubstituted 3-phenylquinazoline-2,4-dione (XLogP3-AA ≈ 2.0–2.3) [1][2]. This difference of approximately 0.4–1.1 log units translates to a roughly 2.5- to 12-fold higher predicted octanol-water partition coefficient, directly impacting membrane permeability and non-specific protein binding in biological assays [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione: ~2.7–3.0; 3-phenylquinazoline-2,4-dione: ~2.0–2.3 (PubChem computed values) |
| Quantified Difference | Δ ≈ 0.4–1.1 logP units; approximately 2.5–12× higher partition coefficient |
| Conditions | In silico prediction (XLogP3-AA algorithm, PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity directly governs compound partitioning in biological assays; using a lower-logP analog in SAR studies introduces uncontrolled permeability variables that may produce spurious activity rankings.
- [1] PubChem. (2025). Computed Properties for CID 478827: XLogP3-AA = 3.4. View Source
- [2] PubChem. (2025). Compound Summary for 3-phenyl-1H-quinazoline-2,4-dione (CID 688244). Computed XLogP3-AA values. View Source
